![molecular formula C11H11IO3 B4765497 [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B4765497.png)
[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol
Overview
Description
[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol, also known as IMPE, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of phenolic compounds and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol has been studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. Studies have shown that [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol exhibits anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In addition to its anti-cancer properties, [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol is not fully understood. However, studies have suggested that it exhibits its anti-cancer and neuroprotective effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol has been shown to exhibit various biochemical and physiological effects. Studies have shown that it exhibits anti-inflammatory, antioxidant, and anti-apoptotic effects. It has also been shown to regulate glucose metabolism and lipid metabolism in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol in lab experiments is its potential applications in cancer research and neurodegenerative disease research. Its anti-cancer and neuroprotective properties make it a promising compound for further study. However, one limitation of using [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol in lab experiments is its potential toxicity. Studies have shown that it exhibits cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol. One area of research is in the development of novel anti-cancer and neuroprotective drugs based on the structure of [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol. Another area of research is in the study of the mechanism of action of [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol, which may provide insights into its potential applications in other areas of research. Additionally, further studies are needed to determine the safety and efficacy of [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol in humans.
properties
IUPAC Name |
(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-6,13H,4,7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHOFHZZEREULB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)I)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Iodo-5-methoxy-4-prop-2-ynoxyphenyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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